Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Overview
Description
Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and characterized through different methods, and its structure has been confirmed using techniques such as X-ray crystallography, NMR, and mass spectrometry .
Synthesis Analysis
The synthesis of ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate and related compounds has been achieved through various methods. One approach involves the coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex . Another method includes the condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These synthetic routes have enabled the preparation of the compound in moderate yields and have facilitated the exploration of its reactivity and applications in the synthesis of heterocyclic systems .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has been elucidated using single-crystal X-ray diffraction, which revealed that the crystal belongs to the triclinic crystal system . The compound exhibits structural distortion due to steric hindrance around the tetrasubstituted alkene moiety, with a notable C(carbonyl)–C(α)–C(β) angle expansion . Additionally, the compound has been shown to exist in the solid state as the enamine tautomer, with specific bond distances for the C=C and C–N bonds .
Chemical Reactions Analysis
The compound has been used as a versatile synthon for the preparation of various polysubstituted heterocyclic systems, demonstrating its utility in organic synthesis . It has also been involved in reactions with heterocyclic amines to produce derivatives with potential applications in the synthesis of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems . Furthermore, the compound has been used in the synthesis of dyes, showcasing its reactivity and versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate have been extensively characterized. Spectrometric techniques such as IR, UV, and NMR have been employed for identification . The absorption properties have been analyzed, and the molar extinction coefficient has been calculated using Beer-Lambert's law . Photoluminescence and cyclic voltammetry studies have provided insights into the emission behavior and electronic properties of the compound . Thermal behavior has been analyzed using thermal gravimetric and differential thermal analysis, and the photoconductivity of the crystal has been measured, indicating positive photoconductivity .
Scientific Research Applications
CNS Toxicity and Tolerance Development
Studies have delved into the effects of repeated administration of phenylethylamines, which can be grouped based on their chemical structure. Although the direct effects of many compounds, including Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, have not been fully determined, insights have been gained from representative compounds. Prominently, CNS toxicity and tolerance development are observed effects, with no reported physical dependence. This suggests that future research should focus on CNS toxicity and the functional consequences on the organism (Woolverton, 1986).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging is critical in understanding Alzheimer's disease, and Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is one of the compounds utilized in this field. The technique allows for early detection and is essential in evaluating new anti-amyloid therapies. The compound's involvement in PET amyloid imaging has demonstrated a robust difference between patients with mild Alzheimer's disease and controls, indicating its significance in the diagnosis and monitoring of the disease progression (Nordberg, 2007).
Biomarkers in Tobacco and Cancer Research
Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has also been explored as a biomarker in studying tobacco use and cancer. The measurement of human urinary carcinogen metabolites offers a practical approach for obtaining significant information about the interaction between tobacco use and cancer development. These studies provide insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans, making them critical components of future research on tobacco, cancer, and the evaluation of new tobacco products (Hecht, 2002).
Environmental Impact and Biodegradation
The biodegradation and fate of gasoline ether oxygenates like Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate in soil and groundwater have been a subject of study. Understanding the biodegradation pathways, microbial actors involved, and the impact of co-contaminants is essential for environmental remediation and assessing the ecological impact of these compounds (Thornton et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFWHASAAPOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287473 | |
Record name | Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
CAS RN |
1886-52-8 | |
Record name | Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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